(1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline
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Overview
Description
(1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a binaphthyl backbone with a dicyclohexylphosphino group and a dimethylaniline moiety, making it a versatile ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline typically involves multiple steps:
Formation of the Binaphthyl Backbone: The initial step involves the synthesis of the binaphthyl backbone through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction.
Introduction of the Dicyclohexylphosphino Group: The dicyclohexylphosphino group is introduced via a phosphination reaction, often using a phosphine reagent.
Attachment of the Dimethylaniline Moiety: The final step involves the attachment of the dimethylaniline moiety through an etherification reaction, using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylaniline moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various catalytic processes, including asymmetric hydrogenation and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, owing to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of (1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline involves its role as a ligand in catalytic processes. The compound forms complexes with metal ions, facilitating various catalytic reactions. The molecular targets and pathways involved depend on the specific catalytic process and the metal ion used.
Comparison with Similar Compounds
Similar Compounds
(1R)-2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol: This compound shares a similar binaphthyl backbone and dicyclohexylphosphino group but lacks the dimethylaniline moiety.
(1R)-2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ylamine: Similar structure but with an amine group instead of the dimethylaniline moiety.
Uniqueness
The uniqueness of (1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline lies in its combination of the binaphthyl backbone, dicyclohexylphosphino group, and dimethylaniline moiety. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C40H44NOP |
---|---|
Molecular Weight |
585.8 g/mol |
IUPAC Name |
3-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]oxy-N,N-dimethylaniline |
InChI |
InChI=1S/C40H44NOP/c1-41(2)31-16-13-17-32(28-31)42-37-26-24-29-14-9-11-22-35(29)39(37)40-36-23-12-10-15-30(36)25-27-38(40)43(33-18-5-3-6-19-33)34-20-7-4-8-21-34/h9-17,22-28,33-34H,3-8,18-21H2,1-2H3 |
InChI Key |
RJHRPIOAJHLQAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6CCCCC6)C7CCCCC7 |
Origin of Product |
United States |
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